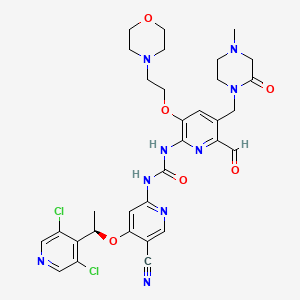

Fgfr4-IN-18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H35Cl2N9O6 |

|---|---|

Molecular Weight |

712.6 g/mol |

IUPAC Name |

1-[5-cyano-4-[(1R)-1-(3,5-dichloro-4-pyridinyl)ethoxy]-2-pyridinyl]-3-[6-formyl-5-[(4-methyl-2-oxopiperazin-1-yl)methyl]-3-(2-morpholin-4-ylethoxy)-2-pyridinyl]urea |

InChI |

InChI=1S/C32H35Cl2N9O6/c1-20(30-23(33)15-36-16-24(30)34)49-26-12-28(37-14-22(26)13-35)39-32(46)40-31-27(48-10-7-42-5-8-47-9-6-42)11-21(25(19-44)38-31)17-43-4-3-41(2)18-29(43)45/h11-12,14-16,19-20H,3-10,17-18H2,1-2H3,(H2,37,38,39,40,46)/t20-/m1/s1 |

InChI Key |

AEFSLXKVONEDJJ-HXUWFJFHSA-N |

Isomeric SMILES |

C[C@H](C1=C(C=NC=C1Cl)Cl)OC2=CC(=NC=C2C#N)NC(=O)NC3=C(C=C(C(=N3)C=O)CN4CCN(CC4=O)C)OCCN5CCOCC5 |

Canonical SMILES |

CC(C1=C(C=NC=C1Cl)Cl)OC2=CC(=NC=C2C#N)NC(=O)NC3=C(C=C(C(=N3)C=O)CN4CCN(CC4=O)C)OCCN5CCOCC5 |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Fgfr4-IN-18 and Other Selective Inhibitors in Modulating the FGFR4 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various physiological processes, including bile acid metabolism, glucose homeostasis, and tissue repair.[1] However, aberrant activation of the FGFR4 signaling pathway, often driven by the overexpression of its ligand, Fibroblast Growth Factor 19 (FGF19), has been implicated as a key oncogenic driver in several cancers, most notably hepatocellular carcinoma (HCC).[2][3] This has established FGFR4 as a compelling therapeutic target for the development of novel anti-cancer agents. Fgfr4-IN-18 (also known as compound 8z) is a notable inhibitor of FGFR4, developed for cancer research.[4][5] This technical guide provides a comprehensive overview of the role of selective FGFR4 inhibitors, using this compound as a focal point and drawing on data from other well-characterized inhibitors to illustrate the principles of FGFR4 pathway inhibition.

The primary mechanism of oncogenic FGFR4 signaling involves the binding of FGF19, which triggers receptor dimerization and autophosphorylation of the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which ultimately promote cell proliferation, survival, and migration.[2][6] Selective FGFR4 inhibitors are designed to block this initial activation step, thereby attenuating the oncogenic signaling cascade. Many of these inhibitors, such as BLU9931, achieve their selectivity by forming a covalent bond with a unique cysteine residue (Cys552) located in the ATP-binding pocket of FGFR4, a feature not present in other FGFR family members.[2][3]

This guide will delve into the quantitative data demonstrating the potency and selectivity of various FGFR4 inhibitors, detail the experimental protocols used to characterize these compounds, and provide visual representations of the signaling pathways and experimental workflows.

Quantitative Data on Selective FGFR4 Inhibitors

The efficacy of selective FGFR4 inhibitors is quantified through various in vitro and in vivo assays. The half-maximal inhibitory concentration (IC50) is a key metric representing the concentration of an inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. The following tables summarize key quantitative data for several prominent selective FGFR4 inhibitors.

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| Fisogatinib (BLU-554) | FGFR4 | 5 | Biochemical | [5] |

| BLU9931 | FGFR4 | 9 | Cell-based (pFGFR4) | [7] |

| FGF401 | FGFR4 | 2.4 | Biochemical | [8] |

| Fgfr4-IN-17 | FGFR4 | 68.0 | Biochemical | [5] |

| FIIN-4 | FGFR4 | 9.2 | Biochemical | [5] |

| Infigratinib (BGJ-398) | FGFR4 | 60 | Biochemical | [5] |

| PRN1371 | FGFR4 | - | Biochemical (Irreversible) | [9] |

Table 1: Biochemical and Cellular Potency of Selective FGFR4 Inhibitors. This table highlights the potent and specific activity of various inhibitors against FGFR4.

| Inhibitor | Cell Line | Assay | Endpoint | Result | Reference |

| Fisogatinib (BLU-554) | FGF19-positive HCC cells | Cell Viability | - | Significant inhibition of cell growth | [10] |

| BLU9931 | FGF19-driven tumor models | In vivo xenograft | Tumor Growth | Significant tumor growth inhibition | [2] |

| FGF401 | Advanced solid tumors | Clinical Trial (Phase 1/2) | Objective Response Rate | 7-17% | [3] |

| Roblitinib | Anti-HER2 resistant breast cancer xenografts | In vivo xenograft | Tumor Volume | Reduced tumor volume | [11] |

Table 2: Preclinical and Clinical Activity of Selective FGFR4 Inhibitors. This table showcases the anti-tumor effects of FGFR4 inhibitors in various cancer models.

Experimental Protocols

The characterization of selective FGFR4 inhibitors involves a series of well-defined experimental protocols to assess their biochemical potency, cellular activity, and in vivo efficacy.

Biochemical Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified FGFR4 kinase.

Methodology:

-

Recombinant human FGFR4 kinase domain is incubated with a specific peptide substrate and ATP in a reaction buffer.

-

The inhibitor, at varying concentrations, is added to the reaction mixture.

-

The kinase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).

-

The amount of phosphorylated substrate (or ADP produced) is quantified. This can be done using various methods, including:

-

ADP-Glo™ Kinase Assay: This luminescent assay measures the amount of ADP produced, which correlates with kinase activity.[12][13][14]

-

Z'-LYTE™ Kinase Assay: This fluorescence-based assay measures the differential sensitivity of a peptide substrate to proteolytic cleavage before and after phosphorylation.[15]

-

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based FGFR4 Phosphorylation Assay

Objective: To assess the ability of an inhibitor to block FGFR4 autophosphorylation in a cellular context.

Methodology:

-

Cancer cell lines with known FGFR4 expression and FGF19-driven signaling (e.g., Huh-7 or JHH-7 hepatocellular carcinoma cells) are cultured.[3]

-

Cells are treated with the inhibitor at various concentrations for a specified duration.

-

Cells are then stimulated with recombinant FGF19 to induce FGFR4 phosphorylation.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Western blotting is performed using antibodies specific for phosphorylated FGFR4 (pFGFR4) and total FGFR4.

-

The intensity of the pFGFR4 bands is quantified and normalized to the total FGFR4 levels.

-

IC50 values for the inhibition of cellular FGFR4 phosphorylation are determined.

Cell Viability and Proliferation Assays

Objective: To evaluate the effect of the inhibitor on the survival and growth of cancer cells dependent on FGFR4 signaling.

Methodology:

-

FGFR4-dependent cancer cells are seeded in 96-well plates.

-

Cells are treated with a range of inhibitor concentrations.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as:

-

MTT or WST-1 assay: Measures the metabolic activity of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.

-

-

Cell proliferation can be monitored in real-time using systems like the xCELLigence platform, which measures changes in electrical impedance as cells proliferate.[16]

-

The concentration of the inhibitor that reduces cell viability by 50% (GI50) is calculated.

In Vivo Xenograft Tumor Models

Objective: To determine the anti-tumor efficacy of the FGFR4 inhibitor in a living organism.

Methodology:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice) are subcutaneously or orthotopically implanted with human cancer cells or patient-derived tumor fragments (PDX) that exhibit FGF19/FGFR4 pathway activation.[10][11][17]

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives a vehicle.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Animal body weight is monitored as an indicator of toxicity.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for biomarkers of pathway inhibition).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the FGFR4 signaling pathway, the mechanism of its inhibition, and the typical experimental workflow for evaluating selective inhibitors.

Caption: FGFR4 Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for FGFR4 Inhibitor Evaluation.

Conclusion

Selective inhibition of the FGFR4 signaling pathway represents a promising therapeutic strategy for cancers driven by aberrant FGF19-FGFR4 signaling. This compound and other selective inhibitors have demonstrated potent and specific activity in preclinical models, validating FGFR4 as a viable drug target. The technical guide provided here outlines the key quantitative data, experimental methodologies, and conceptual frameworks necessary for the continued research and development of novel FGFR4-targeted therapies. A thorough understanding of the biochemical and cellular mechanisms of these inhibitors, coupled with robust preclinical and clinical evaluation, will be critical for translating the therapeutic potential of FGFR4 inhibition into effective treatments for patients.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. The impact of FGF19/FGFR4 signaling inhibition in antitumor activity of multi-kinase inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. FGFR4 Kinase Enzyme System Application Note [promega.jp]

- 13. promega.com [promega.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of FGFR4 as a Potential Therapeutic Target for Advanced-Stage High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]

Fgfr4-IN-18: A Technical Guide to a Selective Fibroblast Growth Factor Receptor 4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fgfr4-IN-18, a representative selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document details its mechanism of action, presents key inhibitory data, outlines experimental protocols for its evaluation, and visualizes the underlying biological pathways and experimental workflows.

Introduction

Fibroblast Growth Factor Receptor 4 (FGFR4) is a member of the receptor tyrosine kinase family that, when activated by its primary ligand FGF19, plays a crucial role in various cellular processes, including proliferation, differentiation, and metabolism.[1][2][3] Aberrant activation of the FGF19-FGFR4 signaling axis has been identified as a key oncogenic driver in several cancers, most notably hepatocellular carcinoma (HCC).[1][2][4] This has led to the development of selective FGFR4 inhibitors as a promising therapeutic strategy.[2][4][5] this compound represents a class of highly selective covalent inhibitors designed to target a unique feature of the FGFR4 kinase domain.

Mechanism of Action

The selectivity of many potent FGFR4 inhibitors, and conceptually for this compound, is achieved through the covalent targeting of a unique cysteine residue (Cys552) located in the ATP-binding pocket of FGFR4.[5][6][7] This cysteine is not present in other FGFR family members (FGFR1, FGFR2, and FGFR3), which typically have a tyrosine at the equivalent position.[5][6] This structural difference allows for the design of inhibitors that specifically and irreversibly bind to FGFR4, leading to potent and sustained inhibition of its kinase activity and downstream signaling.[5][8]

Data Presentation

The inhibitory activity and selectivity of a representative selective FGFR4 inhibitor, BLU-9931, are summarized below. This data is illustrative of the expected profile for a compound like this compound.

Table 1: In Vitro Kinase Inhibitory Activity of BLU-9931

| Kinase | IC50 (nM) |

| FGFR4 | 6 |

| FGFR1 | >1000 |

| FGFR2 | >1000 |

| FGFR3 | >1000 |

| VEGFR2 | >1000 |

| EGFR | >1000 |

| Data sourced from publicly available information on BLU-9931, the first reported selective FGFR4 inhibitor.[8] |

Table 2: Cellular Activity of BLU-9931 in FGF19-Driven Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HuH-7 | Hepatocellular Carcinoma | 30 |

| JHH-7 | Hepatocellular Carcinoma | 50 |

| Hep3B | Hepatocellular Carcinoma | >1000 (FGF19-negative) |

| Data is representative of selective FGFR4 inhibitors in relevant cellular models. |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of selective FGFR4 inhibitors.

Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the enzymatic activity of purified FGFR4 kinase in the presence of an inhibitor.

-

Reagents and Materials :

-

Procedure :

-

Add 1 µL of serially diluted this compound to the wells of a 384-well plate.

-

Add 2 µL of FGFR4 enzyme and substrate solution to each well.

-

Initiate the kinase reaction by adding 2 µL of ATP solution.

-

Incubate the plate at room temperature for 60 minutes.[9]

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubating for 40 minutes.[9]

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[9]

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Proliferation Assay (e.g., CellTiter-Glo® Assay)

This assay measures the effect of the inhibitor on the viability of cancer cells that are dependent on FGFR4 signaling.

-

Reagents and Materials :

-

FGF19-dependent HCC cell line (e.g., HuH-7).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound serially diluted in culture medium.

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) or similar.

-

96-well clear-bottom white plates.

-

-

Procedure :

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Replace the medium with fresh medium containing serial dilutions of this compound.

-

Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate reader.

-

Determine IC50 values by normalizing the data to untreated controls and plotting cell viability against the logarithm of the inhibitor concentration.

-

Mandatory Visualizations

FGFR4 Signaling Pathway

Caption: The FGFR4 signaling cascade initiated by FGF19 binding.

Experimental Workflow for Inhibitor Evaluation

Caption: A typical workflow for preclinical evaluation of an FGFR4 inhibitor.

Logic of Selective Covalent Inhibition

Caption: Selective covalent targeting of Cys552 in FGFR4 vs other FGFRs.

References

- 1. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma | MDPI [mdpi.com]

- 2. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]

- 4. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Approaches to selective fibroblast growth factor receptor 4 inhibition through targeting the ATP-pocket middle-hinge region - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. bpsbioscience.com [bpsbioscience.com]

In-Depth Technical Guide: Fgfr4-IN-18 and its Effects on Cancer Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated, plays a crucial role in the proliferation and survival of various cancer cells. This has made it a compelling target for the development of novel anticancer therapies. This technical guide focuses on Fgfr4-IN-18, a representative selective inhibitor of FGFR4, and its effects on cancer cell proliferation. We will delve into the core mechanisms of the FGFR4 signaling pathway, the inhibitory action of this compound, and provide detailed experimental protocols for assessing its efficacy. Quantitative data from in vitro studies are summarized to provide a clear overview of its potency and selectivity. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to investigate the therapeutic potential of this compound and similar targeted inhibitors.

Introduction to FGFR4 Signaling in Cancer

The Fibroblast Growth Factor (FGF) signaling pathway is a complex and highly regulated network that governs a multitude of cellular processes, including proliferation, differentiation, migration, and survival. The pathway is initiated by the binding of FGF ligands to their cognate FGFRs, leading to receptor dimerization and the activation of the intracellular tyrosine kinase domain.

FGFR4, a member of the FGFR family, is distinguished by its high affinity for FGF19.[1] In several cancers, including hepatocellular carcinoma (HCC) and breast cancer, the FGF19-FGFR4 signaling axis is frequently dysregulated.[2][3] This can occur through amplification of the FGF19 gene or overexpression of FGFR4, leading to constitutive activation of the receptor.[2][3] This sustained signaling promotes uncontrolled cell growth and contributes to tumor progression.[2][3] Upon activation, FGFR4 triggers downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, both of which are central to cell proliferation and survival.[1]

This compound: A Selective Covalent Inhibitor

This compound represents a class of highly selective and potent inhibitors designed to target the aberrant FGFR4 signaling in cancer. A prime example of such an inhibitor is the compound CXF-007 , a novel, selective, and covalent inhibitor of FGFR4.[4]

CXF-007 exerts its inhibitory effect by forming a covalent bond with a specific cysteine residue (Cys552) within the ATP-binding pocket of the FGFR4 kinase domain.[4] This irreversible binding effectively blocks the kinase activity of the receptor, thereby preventing the phosphorylation of downstream signaling molecules. The result is a sustained inhibition of the MAPK and PI3K-AKT pathways, leading to a halt in cancer cell proliferation and the induction of apoptosis.[4]

Quantitative Analysis of this compound (CXF-007) Efficacy

The potency of this compound compounds is typically determined by their half-maximal inhibitory concentration (IC50) values in various cancer cell lines. The following table summarizes the in vitro efficacy of CXF-007.

| Compound | Target | IC50 (nM) | Cell Line(s) | Cancer Type | Reference |

| CXF-007 | FGFR4 | 7 | Not specified | Not specified | [5] |

| CXF-007 | FGFR4 | Potent Inhibition | Hepatocellular Carcinoma & Breast Cancer Cell Lines | Hepatocellular Carcinoma, Breast Cancer | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effects of this compound on cancer cell proliferation and FGFR4 signaling.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines with known FGFR4 expression (e.g., Hep3B, Huh-7 for HCC; MDA-MB-468 for breast cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (CXF-007) stock solution (e.g., 10 mM in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT reagent to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from the wells.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression analysis.

-

Western Blot Analysis

This protocol describes how to perform a western blot to assess the inhibition of FGFR4 signaling by this compound.

Materials:

-

Cancer cell lines

-

This compound (CXF-007)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of protein phosphorylation and expression. Normalize the protein of interest to the loading control.

-

Visualizations

Signaling Pathway Diagram

Caption: FGFR4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound effects on cancer cells.

Logical Relationship Diagram

Caption: Logical flow of this compound's therapeutic rationale.

Conclusion

This compound, exemplified by the potent covalent inhibitor CXF-007, demonstrates significant promise as a targeted therapeutic agent for cancers driven by aberrant FGFR4 signaling. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of this compound and other FGFR4 inhibitors. The quantitative data underscores the high potency of this class of compounds. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in a clinical setting. This in-depth guide serves as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.

References

The Impact of Selective FGFR4 Inhibition on Tumor Angiogenesis and Metastasis: A Technical Overview of FGF401 (Roblitinib)

Notice: The compound "Fgfr4-IN-18" specified in the topic query did not yield specific public data. Therefore, this technical guide will focus on a well-characterized, selective FGFR4 inhibitor, FGF401 (roblitinib) , as a representative molecule to explore the effects of potent and selective FGFR4 inhibition on tumor angiogenesis and metastasis.

Introduction

The Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon activation by its primary ligand FGF19, plays a significant role in various cellular processes. In oncology, the FGF19-FGFR4 signaling axis has been identified as a key driver in the pathogenesis and progression of several cancers, most notably hepatocellular carcinoma (HCC). Dysregulation of this pathway is linked to increased tumor cell proliferation, survival, and the development of resistance to therapies. Consequently, selective inhibition of FGFR4 has emerged as a promising therapeutic strategy. This guide provides an in-depth technical overview of the preclinical data surrounding the selective FGFR4 inhibitor FGF401 (roblitinib), with a specific focus on its impact on tumor angiogenesis and metastasis.

FGF401 is a potent and highly selective, first-in-class, reversible-covalent small-molecule inhibitor of the kinase activity of FGFR4.[1] It demonstrates remarkable antitumor activity in preclinical models of HCC that are dependent on the FGF19-FGFR4 signaling pathway.[2]

Data Presentation

Table 1: In Vitro Efficacy of FGF401 (Roblitinib)

| Cell Line | Cancer Type | FGF19 Status | IC50 (nM) | Reference |

| HUH7 | Hepatocellular Carcinoma | High | 12 | [3] |

| Hep3B | Hepatocellular Carcinoma | High | 9 | [3] |

| JHH7 | Hepatocellular Carcinoma | High | 9 | [3] |

| HEPG2 | Hepatocellular Carcinoma | Low | >10,000 | [3] |

Table 2: In Vivo Efficacy of FGF401 (Roblitinib) in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Key Findings | Reference |

| Hep3B | Hepatocellular Carcinoma | FGF401 (30 mg/kg) | b.i.d., p.o. | Maximal inhibition | Controlled tumor growth to stasis at 10 mg/kg. | [3] |

| High FGF19-expressing HCC PDX | Hepatocellular Carcinoma | FGF401 (20 mg/kg) | b.i.d., p.o. | 83.5 | Potent growth inhibition in high FGF19 models. | Huynh et al., 2020 |

| High FGF19-expressing HCC PDX | Hepatocellular Carcinoma | FGF401 (30 mg/kg) | b.i.d., p.o. | 86.8 | Prolonged overall survival of mice. | Huynh et al., 2020 |

| High FGF19-expressing HCC PDX | Hepatocellular Carcinoma | FGF401 (40 mg/kg) | b.i.d., p.o. | 87.0 | Synergistic antitumor activity with vinorelbine. | Huynh et al., 2020 |

Table 3: Effects of FGF401 (Roblitinib) on Angiogenesis and Metastasis Markers

| Assay | Model System | Treatment | Key Finding | Quantitative Change | Reference |

| Immunohistochemistry (CD31) | High FGF19-expressing HCC PDX | FGF401 (30 mg/kg, b.i.d.) | Increased blood vessel density (vessel normalization) | Data not specified | Huynh et al., 2020 |

| Western Blot | High FGF19-expressing HCC PDX | FGF401 (30 mg/kg, b.i.d.) | Downregulation of proteins involved in metastasis and angiogenesis | Data not specified | [4] |

Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of FGF401 on various cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., HUH7, Hep3B, JHH7, HEPG2) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of FGF401 (typically ranging from 0.1 nM to 10 µM) or DMSO as a vehicle control.

-

Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in GraphPad Prism or similar software.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of FGF401 in a preclinical in vivo setting.

Methodology:

-

Cell Implantation: 5-10 million human cancer cells (e.g., Hep3B) in a suspension of Matrigel/PBS are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Drug Administration: FGF401 is administered orally (p.o.) via gavage at specified doses (e.g., 10, 30, 100 mg/kg) and schedules (e.g., twice daily, b.i.d.). The vehicle control group receives the formulation buffer.[3]

-

Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers, and calculated using the formula: (Length x Width²)/2. Body weight is also monitored as an indicator of toxicity.

-

Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Tumors may be excised for further pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).

Immunohistochemistry for Microvessel Density

Objective: To assess the effect of FGF401 on tumor angiogenesis by quantifying microvessel density (MVD).

Methodology:

-

Tissue Preparation: Excised tumors from in vivo studies are fixed in formalin and embedded in paraffin. 5 µm sections are cut and mounted on slides.

-

Staining: Slides are deparaffinized, rehydrated, and subjected to antigen retrieval. Endothelial cells are stained using an antibody against CD31. A secondary antibody conjugated to a detection system (e.g., HRP-DAB) is used for visualization.

-

Imaging and Quantification: Stained slides are imaged using a light microscope. MVD is quantified by counting the number of CD31-positive vessels in several high-power fields per tumor section.[5][6]

Mandatory Visualization

Caption: FGFR4 Signaling Pathway and Inhibition by FGF401 (Roblitinib).

Caption: Experimental Workflow for Preclinical Evaluation of FGF401.

Discussion

The preclinical data for FGF401 (roblitinib) robustly demonstrates its potent and selective inhibition of the FGF19-FGFR4 signaling pathway. This targeted inhibition translates to significant anti-tumor efficacy in hepatocellular carcinoma models characterized by high FGF19 expression.

Impact on Tumor Angiogenesis: Interestingly, one study reported that treatment with FGF401 led to "blood vessel normalization" rather than a reduction in microvessel density.[7] This phenomenon, also observed with some anti-angiogenic therapies, suggests a potential remodeling of the tumor vasculature to a more mature and less leaky state. This can alleviate tumor hypoxia and improve the delivery and efficacy of concomitant therapies. The combination of FGF401 and everolimus was shown to reduce tumor hypoxia through this mechanism.[4] The FGF/FGFR signaling pathway is known to play a role in angiogenesis, and its inhibition can have complex effects on the tumor microenvironment beyond simply reducing the number of blood vessels.[8]

Impact on Tumor Metastasis: The FGF19-FGFR4 axis is implicated in promoting tumor cell migration and invasion, key steps in the metastatic cascade. Preclinical studies have shown that combining FGF401 with other agents can lead to the downregulation of key proteins involved in metastasis.[4] While direct quantitative data on the reduction of metastatic nodules in preclinical models treated with FGF401 alone is not readily available in the reviewed literature, the inhibition of the downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, is expected to reduce the migratory and invasive potential of tumor cells. Standard in vitro assays, such as wound healing and transwell migration assays, would be instrumental in quantifying the direct anti-migratory and anti-invasive effects of FGF401.

Conclusion

FGF401 (roblitinib) is a highly selective and potent FGFR4 inhibitor with significant preclinical anti-tumor activity in FGF19-driven cancers. Its impact on the tumor microenvironment is multifaceted, influencing not only direct tumor cell proliferation but also processes critical for tumor progression, such as angiogenesis and metastasis. The observed "blood vessel normalization" suggests a complex and potentially beneficial modulation of the tumor vasculature. The downregulation of metastasis-related proteins further supports the potential of FGF401 to control metastatic disease. Further studies are warranted to fully elucidate the quantitative impact of FGF401 on metastatic colonization and to explore its full potential in combination with other anti-cancer agents.

References

- 1. FGF401, A First-In-Class Highly Selective and Potent FGFR4 Inhibitor for the Treatment of FGF19-Driven Hepatocellular Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. News - roblitinib (FGF401) - LARVOL VERI [veri.larvol.com]

- 5. Role of Microvessel Density and Vascular Endothelial Growth Factor in Angiogenesis of Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. europeanreview.org [europeanreview.org]

- 7. FGF401 and vinorelbine synergistically mediate antitumor activity and vascular normalization in FGF19-dependent hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Basic fibroblast growth factor induces angiogenesis in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Fgfr4-IN-18: A Technical Guide to a Novel β-Carboline-Based Compound with Anti-Cancer Properties

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Fgfr4-IN-18, a novel compound identified for its potential in cancer research. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the available data and experimental methodologies associated with this molecule.

Chemical Structure and Properties

This compound, also referred to as compound 8z, is a heterobivalent β-carboline derivative. Its chemical formula is C32H35Cl2N9O6. The structure is characterized by an N-acylhydrazone bond linking the β-carboline moieties.

| Property | Value |

| Molecular Formula | C32H35Cl2N9O6 |

| Alternate Name | Compound 8z |

| Classification | Heterobivalent β-carboline |

| Therapeutic Area | Oncology (research) |

Biological Activity and In Vitro Studies

This compound has demonstrated cytotoxic effects against a panel of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below.[1][2][3]

| Cell Line | Cancer Type | IC50 (µM) |

| LLC | Lewis Lung Carcinoma | 9.9 ± 0.9 |

| BGC-823 | Gastric Carcinoma | 8.6 ± 1.4 |

| CT-26 | Murine Colon Carcinoma | 6.2 ± 2.5 |

| Bel-7402 | Liver Carcinoma | 9.9 ± 0.5 |

| MCF-7 | Breast Carcinoma | 5.7 ± 1.2 |

It is important to note that while commercial vendors list this compound as an inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), the primary scientific literature available for "compound 8z" focuses on its anti-angiogenic and general cytotoxic properties without explicitly mentioning or confirming its activity against FGFR4.[1][2][3] Further research is required to validate its specific mechanism of action and its purported inhibitory effect on the FGFR4 signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary literature for this compound (compound 8z).

Synthesis of this compound (Compound 8z)

The synthesis of this compound and its analogues involves a multi-step process starting from L-tryptophan. The key steps include the synthesis of monovalent β-carboline precursors followed by the formation of the N-acylhydrazone bond to create the heterobivalent structure.

Experimental Workflow for Synthesis:

References

- 1. Design, Synthesis, and Biological Evaluation of Novel N-Acylhydrazone Bond Linked Heterobivalent β-Carbolines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Novel N-Acylhydrazone Bond Linked Heterobivalent β-Carbolines as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Preliminary In Vitro Studies with Fgfr4-IN-18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) has emerged as a significant therapeutic target in oncology, particularly in hepatocellular carcinoma and other solid tumors where its signaling pathway is frequently dysregulated.[1][2] The development of selective FGFR4 inhibitors is a key focus of modern drug discovery. This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Fgfr4-IN-18, a novel inhibitor of FGFR4. This document outlines the core methodologies, data interpretation, and signaling pathway context necessary for researchers investigating this and similar compounds. While specific experimental data for this compound is not yet publicly available, this guide presents a framework of established in vitro assays and representative data based on the characterization of other selective FGFR4 inhibitors.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the expected quantitative data from key in vitro assays designed to characterize the potency and selectivity of an FGFR4 inhibitor.

Table 1: Biochemical Assay Data

| Assay Type | Target | Parameter | This compound (Representative Value) |

| Kinase Inhibition Assay | FGFR4 | IC50 | < 10 nM |

| Kinase Inhibition Assay | FGFR1 | IC50 | > 1 µM |

| Kinase Inhibition Assay | FGFR2 | IC50 | > 1 µM |

| Kinase Inhibition Assay | FGFR3 | IC50 | > 500 nM |

Table 2: Cellular Assay Data

| Assay Type | Cell Line | Parameter | This compound (Representative Value) |

| Cell Viability Assay | Hep3B | IC50 | < 50 nM |

| Cell Viability Assay | HuH-7 | IC50 | < 100 nM |

| Target Engagement Assay | Hep3B | EC50 | < 20 nM |

| Downstream Signaling Assay | Hep3B | IC50 | < 30 nM (p-FRS2 inhibition) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established techniques for characterizing FGFR4 inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the kinase activity of purified FGFR4 enzyme by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human FGFR4 enzyme

-

This compound (or other test compounds)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add 5 µL of the diluted compound to the wells of a 96-well plate.

-

Add 10 µL of a solution containing the FGFR4 enzyme and substrate to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit protocol.

-

Luminescence is measured using a plate reader.

-

Data is normalized to controls (no inhibitor and no enzyme) and IC50 values are calculated using non-linear regression analysis.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the viability and proliferation of cancer cell lines that are dependent on FGFR4 signaling.

Materials:

-

FGFR4-dependent cancer cell lines (e.g., Hep3B, HuH-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of Downstream Signaling

This technique is used to assess the inhibitory effect of this compound on the phosphorylation of key downstream signaling proteins in the FGFR4 pathway.

Materials:

-

FGFR4-dependent cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against p-FGFR, FGFR, p-FRS2, FRS2, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

SDS-PAGE gels and blotting equipment

Procedure:

-

Culture cells to 70-80% confluency and then serum-starve overnight.

-

Treat the cells with various concentrations of this compound for 2-4 hours.

-

Stimulate the cells with a ligand such as FGF19 for 15-30 minutes, if necessary.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities to determine the extent of inhibition of phosphorylation.

Mandatory Visualizations

FGFR4 Signaling Pathway

Caption: FGFR4 signaling cascade and point of inhibition by this compound.

Experimental Workflow for Cellular Proliferation Assay

Caption: Workflow for determining cell viability using the MTT assay.

References

Therapeutic Potential of Selective FGFR4 Inhibition in Preclinical Models: A Technical Guide

Disclaimer: The compound "Fgfr4-IN-18" specified in the topic query did not yield specific results in searches of publicly available scientific literature. Therefore, this guide focuses on well-characterized, potent, and selective small-molecule inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), such as Roblitinib (FGF401) and Fisogatinib (BLU-554), to explore the therapeutic potential of this drug class in preclinical settings. These compounds serve as representative examples of selective FGFR4 inhibitors.

Introduction

The Fibroblast Growth Factor (FGF) signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and metabolism.[1] Dysregulation of this pathway, particularly through the FGF19-FGFR4 axis, has been identified as a significant oncogenic driver in several malignancies, most notably hepatocellular carcinoma (HCC).[1][2] FGFR4, a receptor tyrosine kinase, is the primary receptor for FGF19.[3] In certain cancers, amplification or overexpression of FGF19 creates an autocrine loop that constitutively activates FGFR4, leading to uncontrolled cell proliferation and survival.[2][3]

This dependency presents a compelling therapeutic target. Selective inhibition of FGFR4 offers a precision medicine approach to treat cancers driven by the FGF19-FGFR4 signaling axis.[4] FGFR4's unique structural features, including a cysteine residue (Cys552) in the kinase pocket not present in other FGFR family members, have enabled the development of highly selective inhibitors.[3][5] This guide provides an in-depth overview of the preclinical data for leading selective FGFR4 inhibitors, detailing their mechanism of action, anti-tumor activity in various models, and the experimental protocols used for their evaluation.

Mechanism of Action and Signaling Pathway

Activation of FGFR4 by its ligand FGF19, in complex with the co-receptor β-klotho (KLB), triggers receptor dimerization and autophosphorylation of its intracellular kinase domain.[4] This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration.[6]

Selective FGFR4 inhibitors, such as Roblitinib and Fisogatinib, are ATP-competitive small molecules that bind to the kinase domain of FGFR4.[7][8] Roblitinib is a reversible-covalent inhibitor that forms a hemithioacetal interaction with Cys552, conferring high potency and selectivity.[1][5] Fisogatinib is also a highly selective, orally active inhibitor of FGFR4.[8] By blocking the kinase activity, these inhibitors prevent downstream signaling, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth in FGFR4-dependent cancer models.[6][9]

Figure 1: Simplified FGFR4 signaling pathway and point of inhibition.

Quantitative Preclinical Data

The efficacy of selective FGFR4 inhibitors has been quantified through various in vitro and in vivo preclinical studies. Key metrics include biochemical potency (IC50), cellular activity, and anti-tumor efficacy in xenograft models.

In Vitro Potency and Selectivity

Biochemical assays are used to determine the concentration of the inhibitor required to reduce the activity of the isolated FGFR4 kinase by 50% (IC50). These assays demonstrate the high potency and selectivity of compounds like Roblitinib and Fisogatinib for FGFR4 over other FGFR family members and a broad range of other kinases.

| Compound | Target | IC50 (nM) | Selectivity vs. FGFR1-3 | Reference |

| Roblitinib (FGF401) | FGFR4 | 1.9 | >1000-fold | [7][10] |

| Fisogatinib (BLU-554) | FGFR4 | 5 | >120-fold | [8][11] |

| FGFR1 | 624 | [11] | ||

| FGFR2 | >1000 | [11] | ||

| FGFR3 | 2203 | [11] |

Table 1: Biochemical Potency and Selectivity of Representative FGFR4 Inhibitors.

In Vitro Cellular Activity

Cell-based assays measure the effect of FGFR4 inhibitors on the proliferation of cancer cell lines that are dependent on the FGF19-FGFR4 signaling axis.

| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |

| HUH7 | Hepatocellular Carcinoma | Roblitinib (FGF401) | 12 | [10] |

| Hep3B | Hepatocellular Carcinoma | Roblitinib (FGF401) | 9 | [10] |

| JHH7 | Hepatocellular Carcinoma | Roblitinib (FGF401) | 9 | [10] |

Table 2: Anti-proliferative Activity of Roblitinib (FGF401) in FGF19-driven HCC Cell Lines.

In Vivo Anti-Tumor Efficacy

The therapeutic potential of FGFR4 inhibitors is evaluated in vivo using animal models, typically immunodeficient mice bearing tumors derived from human cancer cell lines (CDX) or patient tumors (PDX).

| Model | Compound | Dose & Schedule | Outcome | Reference |

| Hep3B Xenograft | Roblitinib (FGF401) | 30 mg/kg, b.i.d., p.o. | Maximal tumor growth inhibition (stasis) | [10] |

| Hep3B Xenograft | Fisogatinib (BLU-554) | Not specified | Potent, dose-dependent tumor regression | [12] |

| LIX-066 (PDX) | Fisogatinib (BLU-554) | Not specified | Potent, dose-dependent tumor regression | [12] |

Table 3: In Vivo Efficacy of Selective FGFR4 Inhibitors in HCC Xenograft Models.

Experimental Protocols and Workflows

Standardized methodologies are crucial for the preclinical evaluation of therapeutic compounds. Below are outlines of key experimental protocols used to assess FGFR4 inhibitors.

Kinase Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the FGFR4 kinase domain.

-

Reagents : Recombinant human FGFR4 kinase domain, ATP, substrate peptide (e.g., poly-Glu-Tyr), test compound (inhibitor).

-

Procedure :

-

The kinase, substrate, and varying concentrations of the inhibitor are incubated in a buffer solution.

-

The reaction is initiated by adding a fixed concentration of ATP.

-

After a set incubation period, the reaction is stopped.

-

The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., ADP-Glo) or radioisotope labeling.

-

-

Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. An IC50 curve is generated to determine the concentration at which 50% inhibition occurs.

Cell Proliferation Assay

This assay assesses the ability of an inhibitor to stop the growth of cancer cells in culture.

-

Cell Lines : FGF19-dependent HCC cell lines (e.g., Hep3B, HUH7) are cultured under standard conditions.

-

Procedure :

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing serial dilutions of the test inhibitor.

-

Cells are incubated for a period of 3-5 days.

-

Cell viability is measured using a reagent such as CellTiter-Glo (measures ATP) or by staining with crystal violet.

-

-

Data Analysis : Viability data is normalized to vehicle-treated controls, and IC50 values are calculated from the dose-response curves.

In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of an inhibitor in a living organism.

-

Animal Model : Immunocompromised mice (e.g., nude or SCID) are used.

-

Procedure :

-

Human HCC cells (e.g., 5-10 million Hep3B cells) are injected subcutaneously into the flank of each mouse.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into vehicle control and treatment groups.

-

The inhibitor is administered orally (p.o.) via gavage at a specified dose and schedule (e.g., 30 mg/kg, twice daily).[10]

-

Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

-

-

Endpoint Analysis : At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for phosphorylated FGFR4) to confirm target engagement.

-

Data Analysis : Tumor growth inhibition (TGI) or regression is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Figure 2: General workflow for a preclinical xenograft efficacy study.

Conclusion

Preclinical models provide compelling evidence for the therapeutic potential of selective FGFR4 inhibition. Potent and highly selective inhibitors like Roblitinib (FGF401) and Fisogatinib (BLU-554) have demonstrated robust anti-tumor activity in vitro and in vivo in cancer models characterized by an activated FGF19-FGFR4 signaling axis.[1][9] These findings have validated FGFR4 as a druggable oncogenic driver, particularly in a subset of hepatocellular carcinoma, and have provided a strong rationale for their ongoing clinical evaluation.[9][12] Future preclinical work may focus on overcoming potential resistance mechanisms and exploring rational combination therapies to enhance the efficacy of FGFR4-targeted treatments.[13]

References

- 1. FGF401, A First-In-Class Highly Selective and Potent FGFR4 Inhibitor for the Treatment of FGF19-Driven Hepatocellular Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] FGF401, A First-In-Class Highly Selective and Potent FGFR4 Inhibitor for the Treatment of FGF19-Driven Hepatocellular Cancer | Semantic Scholar [semanticscholar.org]

- 3. pnas.org [pnas.org]

- 4. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hydi.um.edu.mt [hydi.um.edu.mt]

- 6. BLU-554, A selective inhibitor of FGFR4, exhibits anti-tumour activity against gastric cancer in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. News - roblitinib (FGF401) - LARVOL VERI [veri.larvol.com]

Methodological & Application

Application Notes and Protocols for Fgfr4-IN-18 in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and metabolism.[1][2][3] Dysregulation of the FGFR4 signaling pathway, often through overexpression of its ligand FGF19, is implicated in the progression of several cancers, particularly hepatocellular carcinoma (HCC) and certain breast cancers.[4][5] This makes FGFR4 an attractive therapeutic target for cancer drug development. Fgfr4-IN-18 is an inhibitor of FGFR4 intended for cancer research.[6][7] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound.

Mechanism of Action

Upon binding of its ligand, such as FGF19, FGFR4 dimerizes and undergoes autophosphorylation, activating downstream signaling cascades. Key pathways activated by FGFR4 include the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[1][2][3] FGFR4 activation also leads to the phosphorylation of FGFR substrate 2 (FRS2), a key adaptor protein that mediates the activation of these downstream pathways.[5] this compound is designed to inhibit the kinase activity of FGFR4, thereby blocking the phosphorylation of FRS2 and subsequent activation of pro-survival signaling.

Data Presentation

As specific quantitative data for this compound is not publicly available, the following tables provide an illustrative example of how to present experimental results for an FGFR4 inhibitor. The values are hypothetical and intended to serve as a template for data generated from the described protocols.

Table 1: In Vitro IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | FGFR4 Status | IC50 (nM) |

| Hep3B | Hepatocellular Carcinoma | FGF19 Amplification | Example: 50 |

| Huh7 | Hepatocellular Carcinoma | High FGFR4 Expression | Example: 120 |

| MDA-MB-453 | Breast Cancer | FGFR4 Activating Mutation | Example: 35 |

| MCF-7 | Breast Cancer | Low FGFR4 Expression | Example: >10,000 |

Table 2: Effect of this compound on Downstream Signaling

| Cell Line | Treatment (100 nM) | p-FRS2 Inhibition (%) | p-ERK1/2 Inhibition (%) |

| Hep3B | This compound | Example: 85 | Example: 78 |

| MDA-MB-453 | This compound | Example: 92 | Example: 88 |

Signaling Pathway Diagram

Caption: FGFR4 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Proliferation Assay (MTS/WST-1)

This assay determines the effect of this compound on the proliferation of cancer cell lines.

Workflow Diagram

Caption: Workflow for the cell proliferation assay.

Methodology

-

Cell Seeding: Seed cancer cells (e.g., Hep3B, MDA-MB-453) in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium.

-

Adherence: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

-

Treatment: Prepare serial dilutions of this compound in growth medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known FGFR4 inhibitor).

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

Reagent Addition: Add 20 µL of MTS or WST-1 reagent to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 490 nm for MTS or 450 nm for WST-1 using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Western Blot Analysis of FRS2 Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of FRS2, a direct substrate of FGFR4.

Workflow Diagram

Caption: Workflow for Western blot analysis of FRS2 phosphorylation.

Methodology

-

Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours prior to treatment.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with a predetermined optimal concentration of FGF19 (e.g., 50 ng/mL) for 15-30 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-FRS2 (Tyr196), total FRS2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the phospho-FRS2 signal to total FRS2 and the loading control.

Conclusion

The provided protocols offer a robust framework for the in vitro evaluation of this compound. By employing these cell-based assays, researchers can effectively characterize the potency and mechanism of action of this FGFR4 inhibitor, contributing to the development of novel cancer therapeutics. It is recommended to optimize assay conditions, such as cell seeding density and treatment times, for each specific cell line used.

References

- 1. Approaches to selective fibroblast growth factor receptor 4 inhibition through targeting the ATP-pocket middle-hinge region - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. FGFR4-IN-18_TargetMol [targetmol.com]

Application Notes and Protocols for the Use of a Selective FGFR4 Inhibitor in a Xenograft Mouse Model of Liver Cancer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of a selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor in a xenograft mouse model of hepatocellular carcinoma (HCC). Due to the lack of specific public data for a compound designated "Fgfr4-IN-18," this document provides a detailed protocol using a well-characterized selective FGFR4 inhibitor, BLU-554 (Fisogatinib), as a representative agent. Researchers using "this compound" or other novel FGFR4 inhibitors should use this information as a robust starting point and adapt the protocols based on the specific properties of their compound.

Introduction to FGFR4 Inhibition in Liver Cancer

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related death worldwide. A subset of HCC tumors exhibits aberrant activation of the FGF19-FGFR4 signaling pathway, which plays a crucial role in tumor cell proliferation, survival, and migration.[1][2] This makes FGFR4 a compelling therapeutic target for the development of targeted cancer therapies. Selective FGFR4 inhibitors are designed to specifically block the kinase activity of FGFR4, thereby inhibiting downstream signaling and suppressing tumor growth in HCC models with an activated FGF19-FGFR4 axis.[1] Preclinical studies using xenograft mouse models are essential for evaluating the in vivo efficacy and pharmacodynamic effects of these inhibitors.

Signaling Pathway

The FGF19-FGFR4 signaling cascade is a key driver in a subset of hepatocellular carcinomas. The diagram below illustrates the mechanism of action for a selective FGFR4 inhibitor.

Caption: FGF19-FGFR4 Signaling Pathway and Inhibition.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of selective FGFR4 inhibitors in xenograft models of liver cancer from preclinical studies. This data can serve as a benchmark for evaluating novel FGFR4 inhibitors like this compound.

| Compound | Cell Line | Mouse Strain | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| BLU-554 | Hep3B (FGF19 amplified) | Nude Mice | 100 mg/kg, BID, PO, 21 days | Complete tumor regression in 100% of mice | [3] |

| BLU-554 | Hep3B (FGF19 amplified) | Nude Mice | 200 mg/kg, QD, PO, 21 days | Complete tumor regression in 100% of mice | [3] |

| Compound 1 | Hep3B (Orthotopic) | SCID Mice | 100 mg/kg, BID, PO, 28 days | Tumor regression and sustained growth inhibition | [4] |

| Compound 1 | Huh7 (Sorafenib-resistant) | SCID Mice | 10, 30, 100 mg/kg, BID, PO, 11 days | Dose-dependent tumor growth inhibition | [4] |

Experimental Protocols

Establishment of a Subcutaneous Liver Cancer Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using a human liver cancer cell line.

Caption: Experimental workflow for a xenograft study.

Materials:

-

Human hepatocellular carcinoma cell line (e.g., Hep3B, Huh7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Matrigel® Basement Membrane Matrix

-

6-8 week old female immunodeficient mice (e.g., BALB/c nude or SCID)

-

27-gauge needles and 1 mL syringes

-

Calipers

Procedure:

-

Cell Culture: Culture HCC cells in a 37°C, 5% CO2 incubator. Ensure cells are in the logarithmic growth phase and free of contamination.

-

Cell Preparation:

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cells.

-

Resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel® to a final concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL. Keep the cell suspension on ice.

-

-

Subcutaneous Injection:

-

Anesthetize the mouse.

-

Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

-

-

Tumor Monitoring:

-

Monitor the mice for tumor growth.

-

Measure tumor dimensions with calipers twice a week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

-

Preparation and Administration of this compound

Note: The following protocol is based on the administration of a representative selective FGFR4 inhibitor, BLU-554. The formulation and dosage for this compound should be optimized based on its specific physicochemical properties and preclinical toxicology data.

Materials:

-

This compound (or other selective FGFR4 inhibitor)

-

Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

-

Oral gavage needles

-

Analytical balance

-

Vortex mixer and/or sonicator

Procedure:

-

Formulation Preparation:

-

On each day of dosing, prepare a fresh suspension of the FGFR4 inhibitor in the vehicle.

-

Weigh the required amount of the inhibitor and suspend it in the appropriate volume of vehicle to achieve the desired concentration (e.g., for a 100 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg, the concentration would be 10 mg/mL).

-

Vortex or sonicate the suspension to ensure it is homogeneous.

-

-

Administration:

-

Administer the formulated inhibitor or vehicle to the mice via oral gavage.

-

The dosing volume is typically 10 mL/kg of body weight.

-

Follow the predetermined dosing schedule (e.g., once daily [QD] or twice daily [BID]).

-

Efficacy Evaluation and Endpoint Analysis

Procedure:

-

In-life Monitoring:

-

Continue to measure tumor volume and body weight twice weekly throughout the study.

-

Monitor the animals for any signs of toxicity.

-

-

Endpoint:

-

At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.

-

Excise the tumors and record their final weight.

-

-

Tissue Analysis (Optional but Recommended):

-

Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry (IHC) analysis of biomarkers (e.g., p-FGFR4, Ki-67).

-

Snap-freeze a portion of the tumor in liquid nitrogen for Western blot analysis of downstream signaling proteins (e.g., p-ERK, p-AKT).

-

Logical Relationship Diagram

The following diagram illustrates the logical flow for evaluating a novel FGFR4 inhibitor in a preclinical setting.

Caption: Decision-making flowchart for preclinical evaluation.

Disclaimer: This document provides generalized protocols and should be adapted to the specific characteristics of the investigational compound and institutional guidelines. All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).

References

- 1. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fgfr4-IN-18 in Preclinical Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific in vivo dosage or administration data for Fgfr4-IN-18 has been identified in publicly available scientific literature. The following application notes and protocols are based on established methodologies for other selective FGFR4 inhibitors in preclinical animal models. These guidelines are intended to serve as a starting point for researchers to design and optimize their own in vivo studies with this compound.

Introduction to this compound

This compound is a small molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase.[1] The FGF/FGFR signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and migration.[1] Dysregulation of the FGFR4 signaling cascade, often through amplification of its ligand FGF19, is implicated in the pathogenesis of several cancers, particularly hepatocellular carcinoma (HCC).[2] this compound is designed to selectively target and inhibit the kinase activity of FGFR4, thereby blocking downstream signaling and impeding tumor growth.[1]

Mechanism of Action

Upon binding of its ligand, such as FGF19, FGFR4 undergoes dimerization and autophosphorylation, leading to the activation of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways. These pathways are critical for cell proliferation and survival. This compound, as an inhibitor, is expected to competitively bind to the ATP-binding pocket of the FGFR4 kinase domain, preventing its phosphorylation and subsequent activation of downstream effectors.

References

Application Notes and Protocols for Studying Fgfr4-IN-18 Target Engagement Using Co-immunoprecipitation Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for utilizing co-immunoprecipitation (Co-IP) assays to investigate the target engagement of Fgfr4-IN-18, a selective inhibitor of Fibroblast Growth Factor Receptor 4 (Fgfr4). The provided methodologies are designed to enable researchers to effectively probe the interaction between this compound and its target protein within a cellular context, and to analyze the subsequent effects on downstream signaling pathways.

Introduction

Fibroblast Growth Factor Receptor 4 (Fgfr4) is a receptor tyrosine kinase that plays a crucial role in various physiological processes, including bile acid metabolism, and has been implicated as an oncogenic driver in several cancers, notably hepatocellular carcinoma. The aberrant activation of the Fgfr4 signaling pathway is often associated with tumor progression, making it an attractive target for therapeutic intervention.

This compound is a potent and selective inhibitor of Fgfr4. Understanding the direct interaction of this small molecule with its target protein is paramount for its development as a therapeutic agent. Co-immunoprecipitation is a powerful technique to study protein-protein interactions and can be adapted to demonstrate the engagement of a small molecule inhibitor with its target protein. This assay allows for the isolation of the target protein (Fgfr4) from a cell lysate, along with any interacting molecules. By treating cells with this compound, researchers can assess its binding to Fgfr4 and the subsequent impact on the formation of Fgfr4-containing protein complexes.

Quantitative Data

The following table summarizes the in vitro potency of this compound (also known as Compound KF7) against Fgfr4.

| Compound | Target | IC50 (nM) | Assay Type |

| This compound (Compound KF7) | Fgfr4 | 31.5 | Biochemical Assay |

Signaling Pathway

The Fgfr4 signaling cascade is initiated by the binding of its ligand, such as FGF19, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation creates docking sites for adaptor proteins, primarily FGF receptor substrate 2 (FRS2). Phosphorylated FRS2 recruits Growth factor receptor-bound protein 2 (GRB2), which in turn activates two major downstream pathways: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway. These pathways are pivotal in regulating cell proliferation, survival, and differentiation.